2,2-Diethylcyclopropanecarboxylic acid

Descripción general

Descripción

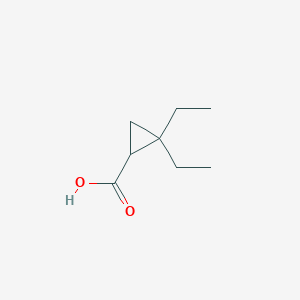

2,2-Diethylcyclopropanecarboxylic acid is an organic compound with the molecular formula C8H14O2. It is a cyclopropane derivative, characterized by the presence of two ethyl groups attached to the cyclopropane ring and a carboxylic acid functional group. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethylcyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the carboxylation of Grignard reagents. In this method, a Grignard reagent, such as ethylmagnesium bromide, reacts with carbon dioxide to form the corresponding carboxylic acid . The reaction is typically carried out by bubbling dry CO2 gas through a solution of the Grignard reagent in anhydrous ether, followed by acidification to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, enzymatic methods, such as the use of modified Novozyme 435, have been explored for the enantioselective hydrolysis of racemic ethyl-2,2-dimethylcyclopropanecarboxylate to produce optically pure this compound .

Análisis De Reacciones Químicas

Types of Reactions

2,2-Diethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of acyl chlorides and other substituted derivatives

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis due to its reactive cyclopropane structure. The ring strain associated with cyclopropanes enhances their reactivity, making them valuable in the formation of more complex molecules.

Synthetic Pathways

- Synthesis of Derivatives : 2,2-Diethylcyclopropanecarboxylic acid can be transformed into various derivatives through functional group modifications. For instance, reactions with nucleophiles can yield esters and amides, which are essential in drug development.

- Reagent Use : It is often used as a reagent in the synthesis of other compounds, including chiral intermediates that are crucial for pharmaceutical applications.

Pharmaceutical Applications

The compound's structural characteristics make it significant in the pharmaceutical industry. Its derivatives have been explored for their biological activities.

Case Studies

- Antimicrobial Activity : Research has indicated that certain derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Chiral Drugs : The chiral nature of this compound allows for the synthesis of optically active drugs, which can enhance therapeutic efficacy and reduce side effects.

Agrochemical Applications

The compound is also relevant in the agrochemical sector, particularly as a precursor for pesticides.

Pesticide Development

- Pyrethroid Synthesis : this compound is used in synthesizing pyrethroid insecticides, which are known for their effectiveness and low toxicity to mammals compared to traditional pesticides.

- Environmental Impact Studies : Studies on the degradation pathways of these agrochemicals have highlighted the environmental relevance of this compound, aiding in the assessment of its ecological footprint.

Materials Science

The unique properties of this compound allow it to be utilized in materials science.

Polymer Synthesis

- Novel Polymers : The compound can be incorporated into polymer matrices to create materials with enhanced mechanical properties and thermal stability.

- Application in Coatings : Its derivatives are explored for use in coatings that require specific physical attributes such as flexibility and resistance to chemical degradation.

Mecanismo De Acción

The mechanism of action of 2,2-Diethylcyclopropanecarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Additionally, the cyclopropane ring’s strain energy can drive certain reactions, making it a valuable intermediate in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methylcyclopropanecarboxylic acid (MCA)

- Cyclopropanecarboxylic acid (CCA)

Comparison

2,2-Diethylcyclopropanecarboxylic acid is unique due to the presence of two ethyl groups on the cyclopropane ring, which can influence its steric and electronic properties. This makes it distinct from similar compounds like 2-Methylcyclopropanecarboxylic acid and Cyclopropanecarboxylic acid, which have different substituents and, consequently, different reactivity and applications.

Actividad Biológica

2,2-Diethylcyclopropanecarboxylic acid is a cyclopropane derivative that has garnered attention in various fields of research due to its biological activities and potential applications. This article explores the compound's biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.

- Chemical Formula : C₇H₁₄O₂

- Molecular Weight : 130.19 g/mol

- Structure : The cyclopropane ring contributes to unique reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, particularly in relation to its use as a chiral building block in pharmaceutical synthesis and its potential effects on various biological systems.

Pharmacological Properties

- Antimicrobial Activity : Research has indicated that derivatives of cyclopropanecarboxylic acids exhibit broad-spectrum antimicrobial properties. For instance, studies show that certain analogs can inhibit the growth of pathogenic bacteria and fungi, making them candidates for therapeutic agents in treating infections .

- Enzymatic Interactions : The compound has been evaluated for its interactions with enzymes. Notably, variants of the enzyme RhEst1 have been engineered to enhance the hydrolysis of this compound derivatives, demonstrating its potential in biocatalysis .

- Toxicological Assessments : Toxicity studies reveal that while some derivatives may exhibit low toxicity levels, their environmental persistence raises concerns regarding bioaccumulation and effects on non-target organisms .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways:

- Asymmetric Synthesis : Utilizing chiral catalysts to produce enantiomerically pure compounds.

- Biotechnological Approaches : Enzymatic processes using microbial strains (e.g., Rhodococcus) have shown promise for producing high-purity compounds with fewer byproducts .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of cyclopropanecarboxylic acids demonstrated that this compound exhibited significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 50-100 µg/mL .

Case Study 2: Enzymatic Resolution

In a controlled experiment, the enzymatic resolution of racemic mixtures containing this compound was performed using engineered Rhodococcus strains. The results showed an increase in enantioselectivity and yield compared to wild-type strains, highlighting the compound's utility in pharmaceutical applications .

Data Tables

| Property | Value |

|---|---|

| Log P (octanol-water partition) | 1.07 |

| Lipinski's Rule | Complies (0 violations) |

| BBB Permeant | Yes |

| CYP Inhibition | No (CYP1A2, CYP3A4) |

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against S. aureus, E. coli |

| Enzyme Interaction | Enhanced hydrolysis with RhEst1 variants |

Propiedades

IUPAC Name |

2,2-diethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-8(4-2)5-6(8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIHKNHVJCKLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1C(=O)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293802 | |

| Record name | 2,2-diethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108420-15-1 | |

| Record name | 2,2-diethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.